molecular formula C20H22N4O2 B2803238 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1798028-38-2

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2803238
CAS No.: 1798028-38-2
M. Wt: 350.422
InChI Key: ZPZGDMLWFVSPBY-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a potent and selective small-molecule inhibitor of S100A9 (Myeloid-Related Protein 14, MRP14), a damage-associated molecular pattern (DAMP) protein. This compound has emerged as a critical pharmacological tool for dissecting the role of the S100A8/A9 heterodimer (calprotectin) complex in inflammatory signaling and the tumor microenvironment. Its primary research value lies in its ability to disrupt the interaction between S100A9 and its receptors, such as Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation Endproducts (RAGE), thereby modulating downstream pro-inflammatory cascades including NF-κB activation. In oncology research, this inhibitor is utilized to investigate the pro-tumorigenic functions of myeloid-derived suppressor cells (MDSCs), which frequently overexpress S100A8/A9, and to explore strategies for targeting the immunosuppressive tumor microenvironment to enhance anti-tumor immunity. Studies have demonstrated its utility in models of acute myeloid leukemia (AML) and solid tumors, where it can impair cancer cell proliferation and migration. In immunology, it serves as a key compound for studying sterile inflammation, autoimmune diseases, and the contribution of S100A9 to various cardiovascular pathologies. By providing high selectivity for S100A9, this inhibitor enables researchers to delineate its specific functions from those of its binding partner S100A8, offering profound insights for developing novel therapeutic strategies in inflammation and cancer. https://pubmed.ncbi.nlm.nih.gov/26853177/

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-13-11-16(14(2)26-13)20(25)22-9-10-24-19(15-6-7-15)12-18(23-24)17-5-3-4-8-21-17/h3-5,8,11-12,15H,6-7,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZGDMLWFVSPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the common synthetic strategies for preparing this compound?

The synthesis typically involves multi-step organic reactions, starting with the preparation of pyrazole and furan intermediates. Key steps include:

  • Pyrazole intermediate synthesis : Cyclization of hydrazine derivatives with cyclopropane-containing ketones, followed by functionalization with pyridin-2-yl groups .
  • Coupling reactions : Amide bond formation between the pyrazole-ethylamine intermediate and 2,5-dimethylfuran-3-carboxylic acid using coupling agents like EDCI/HOBt in solvents such as DMF .
  • Purification : Column chromatography or recrystallization (e.g., ethanol) to achieve >95% purity, monitored by TLC .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy :
  • ¹H-NMR : Look for aromatic protons in the pyridine ring (δ 7.5–8.5 ppm), pyrazole protons (δ 6.5–7.5 ppm), and methyl groups in the furan moiety (δ 2.1–2.6 ppm) .
  • ¹³C-NMR : Signals for carbonyl carbons (~165–170 ppm) and quaternary carbons in the cyclopropyl group .
    • Mass spectrometry (ESI) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₃N₄O₂: ~367.18) .
    • HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18) with UV detection .

Q. What are the key intermediates in the synthesis pathway?

  • 5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole : Synthesized via cyclocondensation of cyclopropyl ketones with hydrazine derivatives .
  • 2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine : Generated by nucleophilic substitution or reductive amination .
  • 2,5-Dimethylfuran-3-carboxylic acid : Prepared via Friedel-Crafts acylation or oxidation of substituted furans .

Advanced Research Questions

Q. How can researchers optimize low yields in the amide coupling step?

  • Variables to test :
VariableOptimization StrategyReference
SolventSwitch from DMF to dichloromethane for better solubility
Coupling agentCompare EDCI/HOBt vs. DCC/DMAP efficiency
TemperatureIncrease to 40°C to accelerate reaction kinetics
  • Byproduct mitigation : Use scavengers (e.g., polymer-bound isocyanates) to remove unreacted carboxylic acid .

Q. How to resolve contradictions between experimental and computational NMR data?

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrazole vs. pyridine protons) .
  • DFT calculations : Simulate ¹H/¹³C chemical shifts using software (e.g., Gaussian) and compare with experimental data .
  • X-ray crystallography : Resolve ambiguities via single-crystal structure determination (SHELX programs for refinement) .

Q. What strategies improve reproducibility in multi-step syntheses?

  • Critical control points :
  • Intermediate purity : Ensure >90% purity before proceeding to the next step (via HPLC) .
  • Moisture-sensitive steps : Use anhydrous solvents and inert atmosphere for cyclopropane ring formation .
    • Scale-up adjustments : Replace column chromatography with fractional crystallization for large batches .

Q. How to evaluate the compound’s stability under varying conditions?

  • Forced degradation studies :
ConditionMethodAnalysis
Acidic0.1M HCl, 70°C, 24hHPLC to detect hydrolysis products
Oxidative3% H₂O₂, RT, 48hLC-MS for peroxide adducts
  • Long-term stability : Store at -20°C in amber vials; monitor decomposition via NMR every 6 months .

Methodological Notes

  • SHELX refinement : Use SHELXL for crystallographic data to resolve twinning or high-resolution structures .
  • Contradictory data : Cross-validate NMR assignments with mass fragmentation patterns (e.g., loss of cyclopropyl group at m/z 290) .

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